molecular formula C11H23NO2S B14638062 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 53463-95-9

4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B14638062
CAS No.: 53463-95-9
M. Wt: 233.37 g/mol
InChI Key: VCVRNEXJZRVFRY-UHFFFAOYSA-N
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Description

4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of methanesulfinyl chloride with a suitable piperidine derivative. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a methanesulfanyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include methanesulfonyl derivatives, methanesulfanyl derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include methanesulfonyl chloride, methanesulfinyl chloride, and other piperidine derivatives with different substituents.

Uniqueness

4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the presence of both the methanesulfinyl group and the highly substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

53463-95-9

Molecular Formula

C11H23NO2S

Molecular Weight

233.37 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-(methylsulfinylmethyl)piperidin-4-ol

InChI

InChI=1S/C11H23NO2S/c1-9(2)6-11(13,8-15(5)14)7-10(3,4)12-9/h12-13H,6-8H2,1-5H3

InChI Key

VCVRNEXJZRVFRY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)(CS(=O)C)O)C

Origin of Product

United States

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